molecular formula C40H48N4O6 B12379370 Ezh2/hsp90-IN-29

Ezh2/hsp90-IN-29

Cat. No.: B12379370
M. Wt: 680.8 g/mol
InChI Key: HFGQPOCPRWCSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezh2/hsp90-IN-29 is a dual inhibitor targeting both Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). It has shown significant potential in scientific research due to its ability to inhibit these two crucial proteins. EZH2 is a histone methyltransferase involved in gene silencing, while HSP90 is a molecular chaperone that assists in protein folding and stability .

Preparation Methods

The synthesis of Ezh2/hsp90-IN-29 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. the general approach involves the use of organic synthesis techniques to create the dual inhibitor structure .

Chemical Reactions Analysis

Ezh2/hsp90-IN-29 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ezh2/hsp90-IN-29 has a wide range of scientific research applications:

Mechanism of Action

Ezh2/hsp90-IN-29 exerts its effects by inhibiting both EZH2 and HSP90. EZH2 catalyzes the trimethylation of histone H3 at lysine 27, leading to gene silencing. By inhibiting EZH2, this compound prevents this methylation, thereby reactivating silenced genes. HSP90 assists in the folding and stability of client proteins. Inhibition of HSP90 by this compound disrupts this process, leading to the degradation of unstable proteins .

Properties

Molecular Formula

C40H48N4O6

Molecular Weight

680.8 g/mol

IUPAC Name

5-[3-[(2,4-dihydroxy-5-propan-2-ylbenzoyl)-methylamino]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide

InChI

InChI=1S/C40H48N4O6/c1-8-44(29-12-14-50-15-13-29)35-19-28(18-32(26(35)6)38(47)41-22-34-24(4)16-25(5)42-39(34)48)27-10-9-11-30(17-27)43(7)40(49)33-20-31(23(2)3)36(45)21-37(33)46/h9-11,16-21,23,29,45-46H,8,12-15,22H2,1-7H3,(H,41,47)(H,42,48)

InChI Key

HFGQPOCPRWCSRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC(=CC=C4)N(C)C(=O)C5=C(C=C(C(=C5)C(C)C)O)O

Origin of Product

United States

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